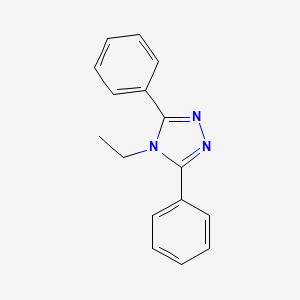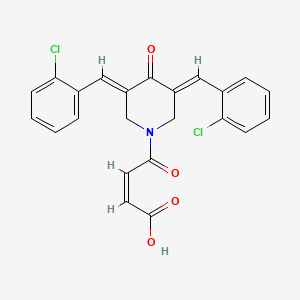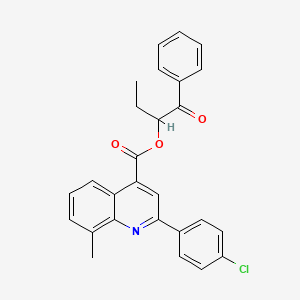
1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-8-methylquinolin-4-carboxylat ist eine komplexe organische Verbindung, die einen Chinolinkern aufweist, der mit einem Carboxylester substituiert ist
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-8-methylquinolin-4-carboxylat umfasst typischerweise mehrstufige organische ReaktionenHäufig verwendete Reagenzien in diesen Reaktionen sind Chlorierungsmittel, Carboxylierungsmittel und verschiedene Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, darunter kontinuierliche Durchflussreaktoren, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von automatisierten Systemen und fortschrittlichen Reinigungsmethoden, wie z. B. Hochleistungsflüssigkeitschromatographie, ist unerlässlich, um die gewünschte Reinheit und Qualität zu erreichen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, carboxylating agents, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography, is essential to obtain the desired purity and quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-8-methylquinolin-4-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder vorhandene modifizieren.
Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen reduzieren und so die Eigenschaften der Verbindung verändern.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die gewünschten Umwandlungen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Chinolinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion gesättigtere Verbindungen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-8-methylquinolin-4-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Arzneimittelentwicklung.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-8-methylquinolin-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Pfade können die Hemmung der Enzymaktivität, die Störung zellulärer Prozesse und die Induktion von Apoptose in Krebszellen umfassen .
Wirkmechanismus
The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-Oxo-1-phenylbutan-2-yl 3-{[(4-chlorophenyl)carbonyl]amino}benzoat
- 4-[(4-Chlorophenyl)sulfonyl]-N-(3-methyl-1-oxo-1-phenylbutan-2-yl)benzamid
Einzigartigkeit
1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-8-methylquinolin-4-carboxylat ist aufgrund seines spezifischen Chinolinkerns und der Kombination funktioneller Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieapplikationen .
Eigenschaften
CAS-Nummer |
355429-36-6 |
|---|---|
Molekularformel |
C27H22ClNO3 |
Molekulargewicht |
443.9 g/mol |
IUPAC-Name |
(1-oxo-1-phenylbutan-2-yl) 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H22ClNO3/c1-3-24(26(30)19-9-5-4-6-10-19)32-27(31)22-16-23(18-12-14-20(28)15-13-18)29-25-17(2)8-7-11-21(22)25/h4-16,24H,3H2,1-2H3 |
InChI-Schlüssel |
GCPCGGZKNQTSLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


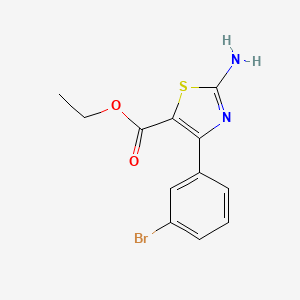

![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12046689.png)
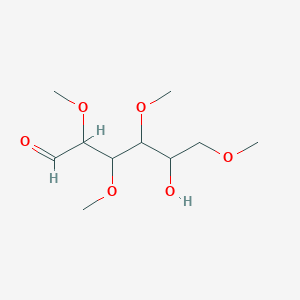

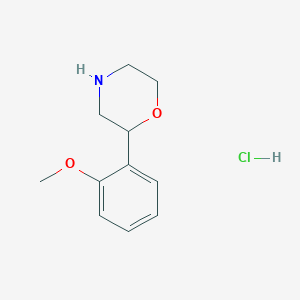

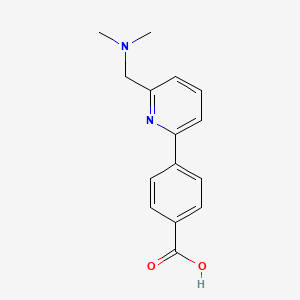
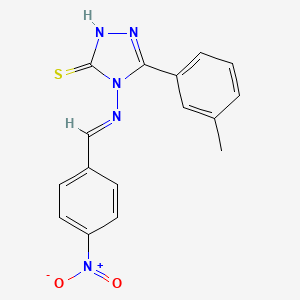

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12046726.png)
